molecular formula C16H23NO3 B176317 Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate CAS No. 172734-33-7

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Katalognummer B176317
CAS-Nummer: 172734-33-7
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: PBWQGUWSIBXMSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a semi-flexible linker used in PROTAC development for targeted protein degradation . It has an empirical formula of C17H25NO3 and a molecular weight of 291.39 .


Molecular Structure Analysis

The SMILES string of the compound is O=C(N(CC1)CCC1C(C=C2)=CC=C2CO)OC(C)(C)C . This represents the molecular structure of the compound.


Chemical Reactions Analysis

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate and its derivatives have been recognized as significant intermediates in chemical synthesis. For instance, this compound plays a crucial role as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors. An efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which shares structural similarity, was proposed, indicating the versatility of similar structures in synthesizing bioactive compounds (Chen, 2011). The compound has also been used in stereoselective syntheses, where derivatives substituted at various positions have been reacted to produce specific isomers (Boev, Moskalenko, Belopukhov & Przheval’skii, 2015).

Role in Drug Synthesis

This compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high yield synthetic method was established, indicating its significance in the pharmaceutical field (Zhang, Ye, Xu & Xu, 2018). Moreover, its derivatives, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, have been synthesized and identified as crucial intermediates in biologically active compounds, further emphasizing its role in drug development (Kong, Zhang, Xu, Zhou, Zheng & Xu, 2016).

Molecular Structure and Analysis

X-ray studies of similar structures reveal that certain derivatives occur in specific forms when crystals are grown from particular solvents, highlighting the importance of molecular structure analysis in understanding these compounds (Didierjean, Marin, Wenger, Briand, Aubry & Guichard, 2004). Additionally, the molecular and crystal structure of certain derivatives has been characterized using X-ray crystallographic analysis, providing insights into the stability of these molecules and their potential applications (Çolak, Karayel, Buldurun & Turan, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-9-16(19,10-12-17)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWQGUWSIBXMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459554
Record name TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

CAS RN

172734-33-7
Record name TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-bromobenzoate (1.816 ml, 12.936 mmol) [CAS 610-94-6] was added to a solution of 1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine (4 g, 12.936 mmol) [CAS 375853-82-0] (synthesis described in WO 2004072025 A2 20040826) in 1,4-dioxane (28 ml) and an aqueous saturated solution of NaHCO3 (24 ml). The resulting solution was degassed using a stream of nitrogen and Pd(PPh3)4 (0.747 g, 0.647 mmol) was added to this solution. The reaction was then microwaved in a sealed tube at 140° C. for 5 minutes. The resulting cooled reaction mixture was then diluted with EtOAc and filtered through a pad of diatomaceous earth. The filtrate was collected, dried over Na2SO4 and concentrated in vacuo. The crude reaction mixture was then purified by column chromatography (silica gel; DCM to DCM/EtOAc up to 6% as eluent). The desired fractions were collected and evaporated in vacuo to yield D21 (4.04 g, 98%).
Quantity
1.816 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.747 g
Type
catalyst
Reaction Step Four
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Citations

For This Compound
5
Citations
A Cseke, T Schwarz, S Jain, S Decker… - Archiv der …, 2020 - Wiley Online Library
… tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate 7 (2 g, 7.2 mmol; 1 eq.) was dissolved in THF (60 ml) under argon. Sodium hydride (0.18 g, 7.5 mmol; 1.04 eq.) was added …
Number of citations: 3 onlinelibrary.wiley.com
R Davidson, YT Hsu, T Batchelor, D Yufit… - Dalton Transactions, 2016 - pubs.rsc.org
… tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (1). tert-Butyl 4-oxopiperidine-1-carboxylate (pip-Boc, 5.00 g, 25 mmol) was dissolved in dry tetrahydrofuran (THF, 100 mL) under …
Number of citations: 11 pubs.rsc.org
Y Okuda, M Nagaoka, T Yamamoto - ChemCatChem, 2020 - Wiley Online Library
The synthesis of primary, secondary, and tertiary alcohols by the 1,2‐addition of arylboronic acids or boronates to carbonyl compounds, including unactivated ketones, using novel bulky …
TD Apsunde - 2014 - scholarworks.uno.edu
The focus of these studies was directed towards the synthesis of novel N-heterocyclic compounds and pharmacological evaluation of these compounds for activity at monoamine …
Number of citations: 5 scholarworks.uno.edu
TJ Fyfe, B Kellam, DA Sykes, B Capuano… - Journal of Medicinal …, 2019 - ACS Publications
Haloperidol is a typical antipsychotic drug (APD) associated with an increased risk of extrapyramidal side effects (EPSs) and hyperprolactinemia relative to atypical APDs such as …
Number of citations: 12 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.